molecular formula C29H28N2O6 B2411239 N-(2,5-dimethoxyphenyl)-2-(6-ethoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide CAS No. 898344-91-7

N-(2,5-dimethoxyphenyl)-2-(6-ethoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide

Cat. No.: B2411239
CAS No.: 898344-91-7
M. Wt: 500.551
InChI Key: VYHZDYJWAFDENY-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-2-(6-ethoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide is a useful research compound. Its molecular formula is C29H28N2O6 and its molecular weight is 500.551. The purity is usually 95%.
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Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-[6-ethoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28N2O6/c1-5-37-21-10-12-25-22(14-21)29(34)23(28(33)19-8-6-18(2)7-9-19)16-31(25)17-27(32)30-24-15-20(35-3)11-13-26(24)36-4/h6-16H,5,17H2,1-4H3,(H,30,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYHZDYJWAFDENY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=C(C=C3)C)CC(=O)NC4=C(C=CC(=C4)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,5-dimethoxyphenyl)-2-(6-ethoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide, also known as ChemDiv Compound ID C647-0970, is a synthetic compound that has garnered attention for its potential biological activities. This article will explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C29H28N2O6C_{29}H_{28}N_{2}O_{6}, and it features a complex structure that includes a dimethoxyphenyl group and a quinoline moiety. This structural complexity is believed to contribute to its diverse biological activities.

PropertyValue
Molecular FormulaC29H28N2O6
Molecular Weight484.54 g/mol
IUPAC NameThis compound
SMILESCC(OCC)c(cc1)cc2c1N(CC(Nc(ccc(C)cc1)c1OC)=O)C=C(C(c1ccc(C)cc1)=O)C2=O

Antitumor Activity

Recent studies have reported that compounds similar to this compound exhibit significant antitumor properties. For instance, research indicates that quinoline derivatives can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.

The proposed mechanism of action for this compound involves the inhibition of specific enzymes related to cancer cell metabolism and proliferation. The compound is thought to interact with the enzyme topoisomerase II, which plays a crucial role in DNA replication and repair. By inhibiting this enzyme, the compound may prevent cancer cells from dividing effectively .

Antimicrobial Activity

In addition to its antitumor properties, preliminary studies suggest that this compound may possess antimicrobial activity against various bacterial strains. The presence of the ethoxy and methoxy groups in its structure enhances its lipophilicity, potentially allowing it to penetrate bacterial membranes more effectively .

Case Studies

Case Study 1: Antitumor Efficacy in Breast Cancer Models

A recent study evaluated the efficacy of this compound in vitro using MCF-7 breast cancer cell lines. The results indicated a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in early and late apoptotic cells, confirming the compound's potential as an antitumor agent .

Case Study 2: Antimicrobial Activity Assessment

In another study assessing antimicrobial activity, this compound was tested against E. coli and S. aureus. The compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL for E. coli and 16 µg/mL for S. aureus, indicating moderate antibacterial activity .

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